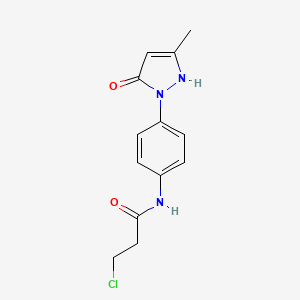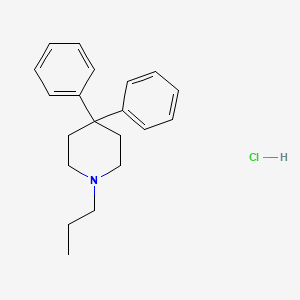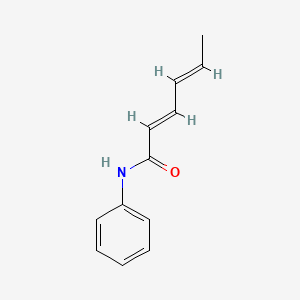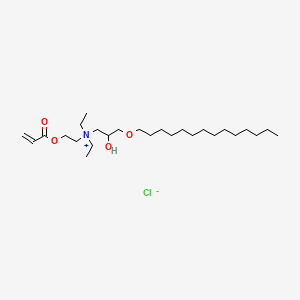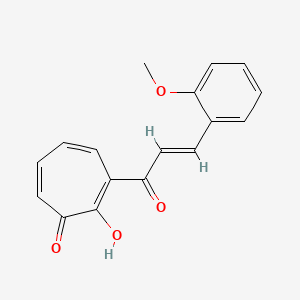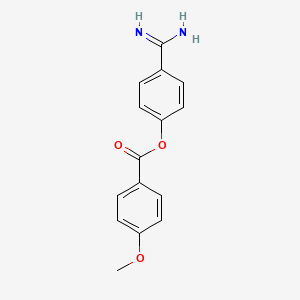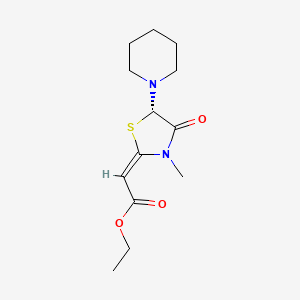
2-Ethyl-3-hydroxy-4H-pyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-hydroxy-4H-pyran-4-thione is a chemical compound that belongs to the class of pyran derivatives It is structurally characterized by a pyran ring with a hydroxyl group at the third position, an ethyl group at the second position, and a thione group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be synthesized from ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4-one) using Lawesson’s reagent. The reaction involves the conversion of the carbonyl group in ethylmaltol to a thione group. The process is carried out in dry toluene at 80°C under a nitrogen atmosphere. The reaction mixture is heated with stirring for 1.5 hours, then cooled to room temperature and filtered to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process involving Lawesson’s reagent can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-hydroxy-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding thiol.
Substitution: The major products are substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-3-hydroxy-4H-pyran-4-thione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in managing diabetes.
Mecanismo De Acción
The mechanism by which 2-ethyl-3-hydroxy-4H-pyran-4-thione exerts its effects involves its interaction with metal ions, particularly zinc. The compound forms complexes with zinc ions, which exhibit insulin-mimetic activities. These complexes have a distorted tetrahedral coordination, which is believed to enhance their biological activity . The molecular targets and pathways involved include the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism.
Comparación Con Compuestos Similares
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be compared with other similar compounds such as:
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-hydroxy-4H-pyran-4-selenone: Similar structure but with a selenone group instead of a thione group.
2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethylmaltol): The precursor compound with a carbonyl group instead of a thione group.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
84642-58-0 |
|---|---|
Fórmula molecular |
C7H8O2S |
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxypyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-2-5-7(8)6(10)3-4-9-5/h3-4,8H,2H2,1H3 |
Clave InChI |
AKZKYXGJTDNWLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=S)C=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


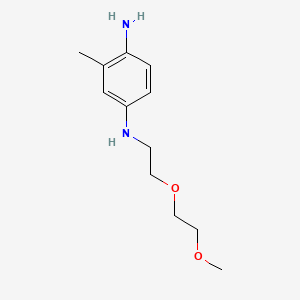
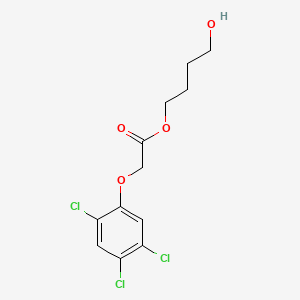

![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)


